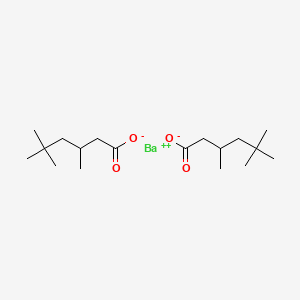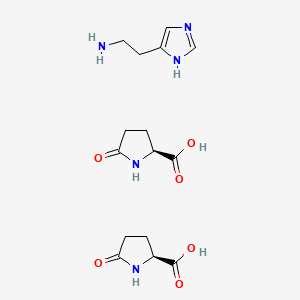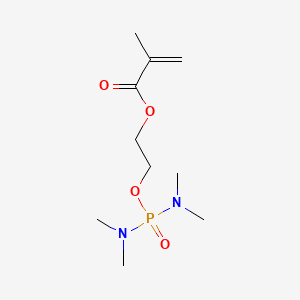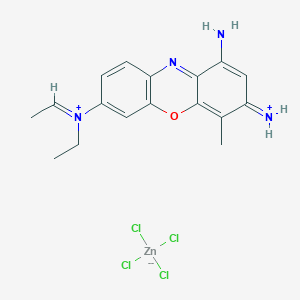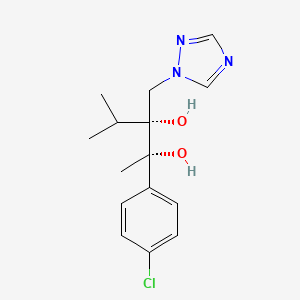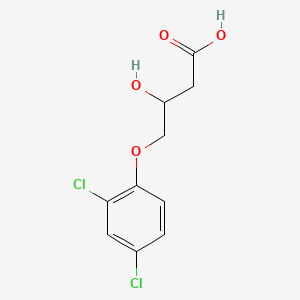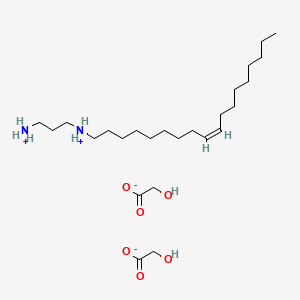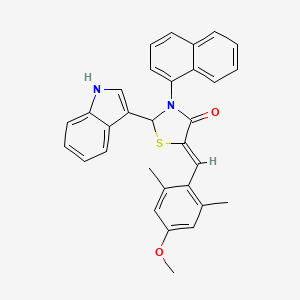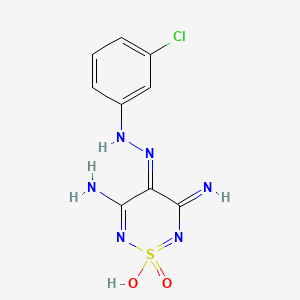
3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” is a complex organic compound that belongs to the class of diazenyl-thiadiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” typically involves the following steps:
Diazotization: The starting material, 3-chloroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable thiadiazine derivative under controlled conditions to form the desired product.
Oxidation: The final step involves the oxidation of the thiadiazine ring to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazenyl group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Derivatives: Various oxidized forms of the thiadiazine ring.
Reduced Products: Amines and other reduced derivatives.
Substituted Compounds: Functionalized derivatives with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology
Medicinal Chemistry: Investigation of its potential as a therapeutic agent, particularly in the treatment of diseases where diazenyl-thiadiazine derivatives have shown promise.
Medicine
Drug Development: Exploration of its pharmacological properties and potential as a lead compound for drug discovery.
Industry
Dyes and Pigments: Utilization in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Chemistry: Incorporation into polymer matrices to impart specific properties.
Wirkmechanismus
The mechanism of action of “3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diazenyl group may participate in redox reactions, while the thiadiazine ring can interact with biological macromolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Diamino-4-((4-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide
- 3,5-Diamino-4-((2-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide
Uniqueness
“3,5-Diamino-4-((3-chlorophenyl)diazenyl)-1lambda(4),2,6-thiadiazin-1-ol 1-oxide” is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
63479-79-8 |
|---|---|
Molekularformel |
C9H9ClN6O2S |
Molekulargewicht |
300.73 g/mol |
IUPAC-Name |
(4E)-4-[(3-chlorophenyl)hydrazinylidene]-1-hydroxy-5-imino-1-oxo-1λ6-thia-2,6-diazacyclohexa-2,6-dien-3-amine |
InChI |
InChI=1S/C9H9ClN6O2S/c10-5-2-1-3-6(4-5)13-14-7-8(11)15-19(17,18)16-9(7)12/h1-4,13H,(H4,11,12,15,16,17,18) |
InChI-Schlüssel |
GAPWKQUUQCWZRG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)N/N=C/2\C(=NS(=NC2=N)(=O)O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NN=C2C(=NS(=NC2=N)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




